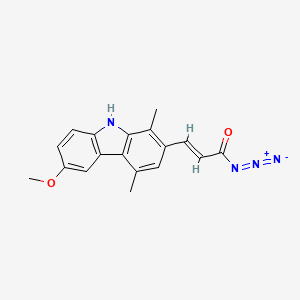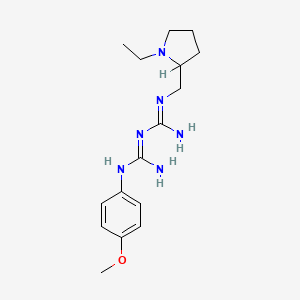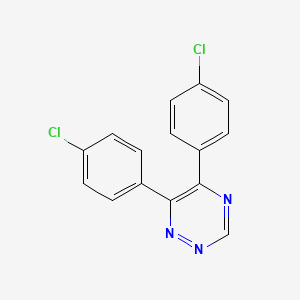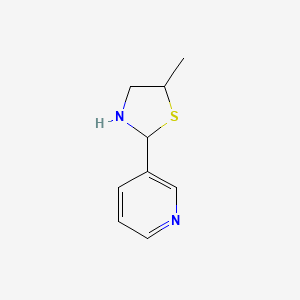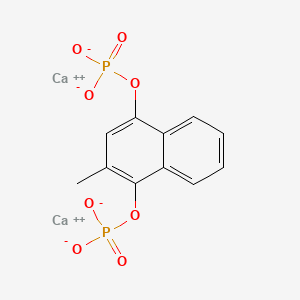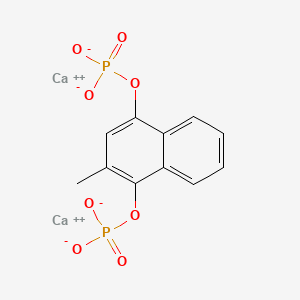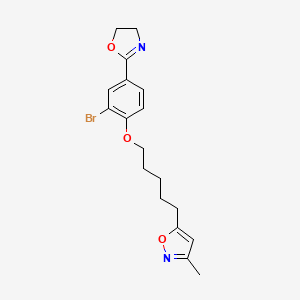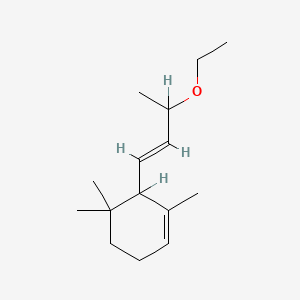
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene is an organic compound with the molecular formula C15H26O It is a derivative of cyclohexene, characterized by the presence of an ethoxybutenyl group attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene typically involves the reaction of 1,5,5-trimethylcyclohexene with an appropriate ethoxybutenyl precursor. One common method is the alkylation of 1,5,5-trimethylcyclohexene with 3-ethoxy-1-buten-1-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethyl sulfoxide under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a metal catalyst such as palladium on carbon can reduce the double bonds to form saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace the ethoxy group with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C), nickel (Ni), and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), and other alkoxides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkoxy derivatives
科学的研究の応用
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents, due to its distinct odor and chemical properties.
作用機序
The mechanism of action of 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Ethoxy-1-buten-1-yl)-1,3,3-trimethylcyclohexene
- 3-Methyl-3-buten-1-ol
- 2-Ethoxy-1-buten-1-yl derivatives
Uniqueness
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
70172-07-5 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
6-[(E)-3-ethoxybut-1-enyl]-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C15H26O/c1-6-16-13(3)9-10-14-12(2)8-7-11-15(14,4)5/h8-10,13-14H,6-7,11H2,1-5H3/b10-9+ |
InChIキー |
OBPLZLQGJGRDSL-MDZDMXLPSA-N |
異性体SMILES |
CCOC(C)/C=C/C1C(=CCCC1(C)C)C |
正規SMILES |
CCOC(C)C=CC1C(=CCCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


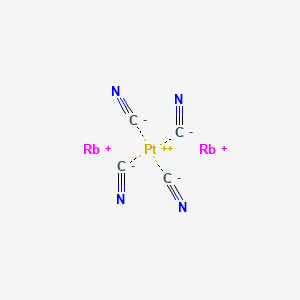

![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
